molecular formula C13H13N3O2 B12824421 tert-Butyl 4-cyano-1H-indazole-1-carboxylate

tert-Butyl 4-cyano-1H-indazole-1-carboxylate

Cat. No.: B12824421
M. Wt: 243.26 g/mol
InChI Key: PITBQPLHNCOKSL-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-1H-indazole-1-carboxylate (molecular formula: C₁₃H₁₄N₃O₂, molecular weight: 244.27 g/mol) is a heterocyclic compound featuring an indazole core substituted with a cyano group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and protease-targeting drugs .

Properties

IUPAC Name

tert-butyl 4-cyanoindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-6-4-5-9(7-14)10(11)8-15-16/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITBQPLHNCOKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-1H-indazole-1-carboxylate typically involves the reaction of 4-cyano-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The indazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various functional groups replacing the cyano group.

    Reduction: Corresponding amine derivatives.

    Oxidation: Oxidized indazole derivatives.

Scientific Research Applications

tert-Butyl 4-cyano-1H-indazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-1H-indazole-1-carboxylate is not well-documented. indazole derivatives are known to interact with various biological targets, including enzymes and receptors. The cyano group and the indazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl carbamate group is a common motif in medicinal chemistry for protecting amines. Below is a comparison of tert-Butyl 4-cyano-1H-indazole-1-carboxylate with analogous compounds (Table 1):

Table 1: Structural and Functional Comparison of tert-Butyl-Substituted Heterocycles
Compound Name Core Heterocycle Substituents Key Applications/Reactivity Reference
This compound Indazole 4-CN, 1-Boc Kinase inhibitor intermediates
tert-Butyl 4-methylpyrazole-1-carboxylate Pyrazole 4-CH₃, 1-Boc Lab reagent (low hazard)
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate Imidazole 4-CHO, 1-Boc Crystallography studies
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate Benzoimidazole 4-BrCH₂, 1-Boc Alkylation reactions
tert-Butyl 6-hydroxyindoline-1-carboxylate Indoline 6-OH, 1-Boc Peptide coupling, prodrug synthesis
Key Observations:
  • Substituent Reactivity: The cyano group in the target compound is electron-withdrawing, enhancing electrophilic substitution resistance compared to electron-donating groups (e.g., -CH₃ in pyrazole derivatives) .
  • Heterocycle Stability : Indazole derivatives exhibit greater aromatic stability than imidazole or pyrazole analogues, influencing their metabolic resistance in vivo .
  • Functionalization Potential: Bromomethyl (in benzoimidazole) and formyl (in imidazole) groups offer sites for nucleophilic substitution or condensation, whereas the cyano group in indazole derivatives is typically retained in final drug candidates .

Biological Activity

Tert-Butyl 4-cyano-1H-indazole-1-carboxylate is a notable compound in the indazole class, characterized by its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and interaction profiles, supported by research findings and data tables.

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : Approximately 243.26 g/mol
  • Structure : The compound features a tert-butyl group, a cyano group, and an indazole structure, contributing to its reactivity and biological properties.

Biological Activities

Research has shown that indazole derivatives, including this compound, exhibit various biological activities:

1. Anti-inflammatory Properties

Indazole derivatives are known for their anti-inflammatory effects. This compound has been studied for its potential to modulate inflammatory pathways, particularly through receptor interactions that influence pain sensation and inflammatory responses.

2. Analgesic Effects

Studies indicate that compounds similar to this compound can act as antagonists for transient receptor potential (TRP) channels, which play a significant role in pain perception. This suggests potential analgesic applications.

3. Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating that indazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Reagents : Tert-butyl chloroformate, triethylamine, and 4-cyano-1H-indazole.
  • Conditions : Reaction in dichloromethane at room temperature followed by purification techniques such as recrystallization or column chromatography.

Understanding the mechanism of action of this compound is crucial for predicting its pharmacological effects:

  • Binding Affinity : The compound's interaction with specific receptors or enzymes is often explored using molecular docking simulations and binding assays.
  • Pharmacokinetics : Studies on the compound's absorption, distribution, metabolism, and excretion (ADME) are essential for evaluating its therapeutic potential.

Case Studies

Several studies have highlighted the biological activity of indazole derivatives:

StudyFindingsRelevance
Indazole derivatives exhibited >99% N-1 regioselectivity in synthesisImportant for targeted drug design
Compounds similar to tert-butyl 4-cyano-1H-indazole showed cytotoxic effects on cancer cell linesSupports anticancer potential
Interaction studies indicate binding with inflammatory enzymesHighlights anti-inflammatory applications

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